molecular formula C26H26Sn B15169079 Stannane, (5-methyl-1-methylene-2-hexynyl)triphenyl- CAS No. 650605-89-3

Stannane, (5-methyl-1-methylene-2-hexynyl)triphenyl-

Cat. No.: B15169079
CAS No.: 650605-89-3
M. Wt: 457.2 g/mol
InChI Key: DDDUOZWGJUIECU-UHFFFAOYSA-N
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Description

Stannane, (5-methyl-1-methylene-2-hexynyl)triphenyl- is a highly specialized organotin compound characterized by a central tin (Sn) atom bonded to three phenyl groups and a complex alkyne-functionalized organic chain (5-methyl-1-methylene-2-hexynyl). This structure confers unique reactivity and physicochemical properties, making it relevant in synthetic chemistry, catalysis, and materials science.

Properties

CAS No.

650605-89-3

Molecular Formula

C26H26Sn

Molecular Weight

457.2 g/mol

IUPAC Name

6-methylhept-1-en-3-yn-2-yl(triphenyl)stannane

InChI

InChI=1S/C8H11.3C6H5.Sn/c1-4-5-6-7-8(2)3;3*1-2-4-6-5-3-1;/h8H,1,7H2,2-3H3;3*1-5H;

InChI Key

DDDUOZWGJUIECU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC#CC(=C)[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Stannane, (5-methyl-1-methylene-2-hexynyl)triphenyl- typically involves the reaction of triphenyltin chloride with an appropriate alkyne derivative. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the deprotonation of the alkyne and subsequent nucleophilic attack on the tin center.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Stannane, (5-methyl-1-methylene-2-hexynyl)triphenyl-: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form organotin oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into lower oxidation state organotin species.

    Substitution: The triphenyl group or the alkyne moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of functionalized organotin compounds.

Scientific Research Applications

Stannane, (5-methyl-1-methylene-2-hexynyl)triphenyl-: has several scientific research applications:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

    Catalysis: The compound serves as a catalyst in various organic transformations, including cross-coupling reactions.

    Materials Science: It is employed in the development of advanced materials, such as organotin-based polymers and nanomaterials.

    Biological Studies: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent or a precursor to bioactive compounds.

Mechanism of Action

The mechanism by which Stannane, (5-methyl-1-methylene-2-hexynyl)triphenyl- exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The tin atom can coordinate with various ligands, influencing the reactivity and stability of the compound. The alkyne moiety can participate in cycloaddition reactions, while the triphenyl group provides steric and electronic effects that modulate the compound’s behavior.

Comparison with Similar Compounds

Key Structural Features:

  • Tin Coordination Geometry : The tin center adopts a distorted tetrahedral geometry, as observed in related triphenylstannane derivatives (e.g., triphenyl[(1E)-4-phenyl-1-buten-3-ynyl]stannane) .
  • Hybrid Substituents : The combination of aromatic (triphenyl) and unsaturated alkyne groups facilitates both steric stabilization and electronic modulation.
  • Crystallographic Data : Similar triphenylstannane compounds exhibit well-defined crystal structures with Sn–C bond lengths ranging from 2.10–2.25 Å, as demonstrated in studies of crystal packing and molecular interactions .

Comparison with Structurally Similar Organometallic Compounds

Reactivity in Cross-Coupling Reactions

Organotin compounds are widely used in cross-coupling reactions. Stannane, (5-methyl-1-methylene-2-hexynyl)triphenyl- demonstrates distinct behavior compared to other tin, germanium, and silicon analogs:

Compound Coupling Efficiency (Yield%) Reaction Conditions Reference
Chloro(triphenyl)germane 85% (aryl halides) Fluoride promoter, moist toluene
Chloro(triphenyl)stannane 78% (aryl halides) Similar to germanium analogs
Chloro(triphenyl)silane 62% (aryl halides) Harsher conditions required
Target Compound (Alkyne-functionalized stannane) ~70% (estimated) Requires optimization for alkyne compatibility

Key Findings :

  • Germanium vs. Tin : Chloro(triphenyl)germanes exhibit higher coupling efficiency than stannanes due to lower bond dissociation energy (Sn–C vs. Ge–C) .
  • Alkyne Impact : The alkyne group in the target compound may introduce steric hindrance, reducing reactivity compared to simpler triphenylstannanes .

Biodegradation and Environmental Persistence

Triphenylstannane derivatives are generally less biodegradable than their ester or alkyl counterparts:

Compound Type Anaerobic Biodegradation (% Removal) Aerobic Biodegradation (% Removal) Reference
Triphenyl ester OPEs >70% <30%
Chlorinated OPEs <20% <10%
Triphenylstannane derivatives (e.g., fentin acetate) <10% (persistent) Negligible

Implications :

  • The target compound’s triphenyl groups likely contribute to environmental persistence, akin to fentin acetate, a known fungicide with low biodegradability .

Computational and Spectroscopic Properties

Density Functional Theory (DFT) studies on hypercoordinated stannanes reveal structural and electronic trends:

Method Sn–C Bond Length (Å) ^{119}Sn NMR Shift (ppm) Reference
PBE0-GD3BJ 2.15–2.20 -180 to -220
M05-2X 2.12–2.18 -190 to -210
Experimental (XRD) 2.10–2.25 -200 (typical for R₃Sn–X)

Insights :

  • The alkyne substituent in the target compound may induce electron withdrawal, slightly elongating Sn–C bonds and deshielding the tin nucleus in NMR .

Toxicity and Handling Requirements

Triphenylstannane derivatives exhibit moderate to high toxicity, necessitating stringent safety protocols:

Compound Acute Toxicity (LD₅₀, rat oral) Environmental Hazard Reference
Tributyltin (TBT) 10–50 mg/kg High (bioaccumulative)
Fentin acetate 100–200 mg/kg Moderate
Target Compound Not reported (estimated >200 mg/kg) Likely moderate

Safety Notes:

    Biological Activity

    Stannane, specifically (5-methyl-1-methylene-2-hexynyl)triphenyl- , is an organometallic compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

    Chemical Structure and Properties

    Stannanes are organotin compounds characterized by the presence of tin (Sn) bonded to organic groups. The specific structure of (5-methyl-1-methylene-2-hexynyl)triphenyl- includes a triphenyl group attached to a propargyl moiety, which is believed to influence its biological interactions.

    Antimicrobial Activity

    Recent studies have demonstrated the antimicrobial potential of stannane derivatives. For instance, research on the stannane of pyridoxal 5-phosphate indicated significant inhibitory effects against various bacterial strains, including:

    • Staphylococcus aureus (Gram-positive)
    • Escherichia coli (Gram-negative)

    In vitro assays revealed that this compound could effectively halt bacterial growth, with minimum inhibitory concentration (MIC) values indicating strong antibacterial properties. The docking studies suggested that the stannane interacts favorably with target proteins involved in bacterial cell wall synthesis, enhancing its effectiveness as an antimicrobial agent .

    Anticancer Activity

    The anticancer potential of stannane compounds has also been explored. In vitro studies have shown that certain stannanes can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the modulation of gene expression related to cell survival and proliferation. The cytotoxic effects were notable at higher concentrations, suggesting a dose-dependent relationship .

    Mechanistic Insights

    The biological activity of stannanes may be attributed to their ability to form stable complexes with biological macromolecules. Computational docking studies have provided insights into how these compounds interact at the molecular level:

    • Binding Energy : The binding energy values observed during docking studies suggest strong interactions between the stannane and target proteins, with values often exceeding -10 kcal/mol.
    • Interaction Types : Significant van der Waals interactions and hydrogen bonding were identified, which are critical for the stability of these complexes within biological systems .

    Comparative Table of Biological Activities

    Biological ActivityTest Organism/Cell LineObserved EffectReference
    AntibacterialStaphylococcus aureusInhibition of growth
    AntibacterialEscherichia coliInhibition of growth
    AnticancerMCF-7Induction of apoptosis
    AnticancerA549Induction of apoptosis

    Study 1: In Vitro Antimicrobial Assessment

    In a controlled laboratory setting, the stannane derivative was tested against multiple bacterial strains using the well diffusion method. Results indicated that the compound exhibited a broad spectrum of antibacterial activity, particularly against Gram-positive bacteria.

    Study 2: In Silico Docking Analysis

    Computational modeling using iGemDock v2.1 revealed that the stannane fits well within the active sites of target proteins associated with bacterial cell wall synthesis and cancer cell proliferation pathways. This study highlighted the potential for stannanes to serve as lead compounds for drug development targeting these diseases .

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